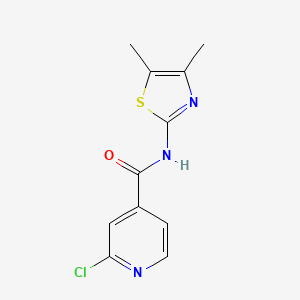
Isopropyl-(4-methylsulfanyl-benzyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl-(4-methylsulfanyl-benzyl)-amine, also known as N-isopropyl-N-(4-(methylthio)benzyl)glycine, is a chemical compound with the molecular formula C13H19NO2S . It has a molecular weight of 253.36046 .
Molecular Structure Analysis
The molecular structure of Isopropyl-(4-methylsulfanyl-benzyl)-amine is defined by its molecular formula, C13H19NO2S . Detailed structural information such as bond lengths and angles, or a 3D structure visualization, would typically be obtained from spectroscopic analysis or computational chemistry studies, which are not available in the current resources.Physical And Chemical Properties Analysis
The physical and chemical properties of Isopropyl-(4-methylsulfanyl-benzyl)-amine, such as melting point, boiling point, solubility, etc., are not provided in the available resources . These properties can be determined experimentally or estimated using computational chemistry methods.Aplicaciones Científicas De Investigación
CO2 Capture with Solvent-Free Alkanolamines
A comparative study on the CO2 absorption capabilities of various solvent-free alkanolamines, including secondary amines such as 2-(isopropylamino)ethanol, highlighted their potential advantages over aqueous monoethanolamine (MEA) in capturing CO2 efficiently. These solvent-free amines, by forming liquid carbonated species, offer a promising avenue for CO2 capture processes due to their higher efficiency and potential environmental benefits (Barzagli, Mani, & Peruzzini, 2016).
Green Synthesis of Isothiocyanates
Research on the synthesis of isothiocyanates from primary amines in water, using sodium persulfate for desulfurization, demonstrates a green and efficient method for producing isothiocyanates. This process, applicable to a variety of amines, underscores the importance of sustainable practices in chemical synthesis (Fu, Yuan, Chen, Yang, & Xu, 2018).
Corrosion Inhibition for Mild Steel
A study on the effectiveness of certain pyrimidinic Schiff bases, including benzylidene-pyrimidin-2-yl-amine derivatives, as corrosion inhibitors for mild steel in hydrochloric acid solutions found these compounds to be highly efficient even at low concentrations. The research contributes to the development of more effective corrosion inhibitors for industrial applications (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Brain Studies with I-123 Labeled Amines
In brain studies, the localization of I-123 iodophenylalkyl amines in rat brain was evaluated, aiming to develop I-123-labeled amines suitable for brain research. This investigation into the distribution and potential applications of labeled amines in brain imaging highlights their utility in neurological studies (Winchell, Baldwin, & Lin, 1980).
Chemical Synthesis and Material Properties
Research on the synthesis and properties of various amines, including isothiocyanates and benzylsulfamides, focuses on developing novel compounds with potential applications in pharmaceuticals, materials science, and green chemistry. These studies underscore the versatility of amines in facilitating innovative chemical syntheses and enhancing material properties for diverse applications (Liu et al., 2020; Sun et al., 2015).
Propiedades
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-9(2)12-8-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTPMCZGMGGZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl-(4-methylsulfanyl-benzyl)-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


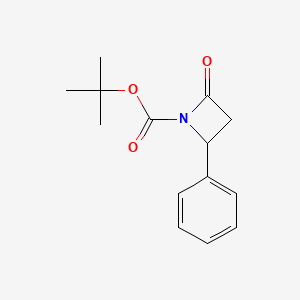
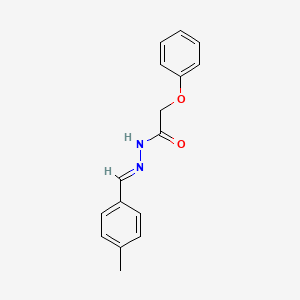
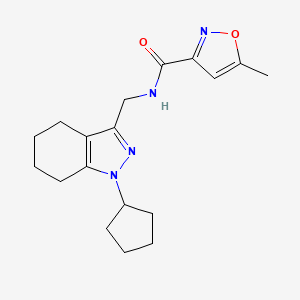


![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(furan-2-ylmethyl)acetamide](/img/structure/B2660856.png)
![2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2660859.png)
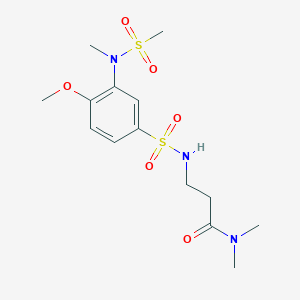


![2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2660864.png)
![1-[(4-bromobenzyl)oxy]-2-chloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B2660865.png)
